2,4-dichloro-5-cyclobutylPyrimidine

Description

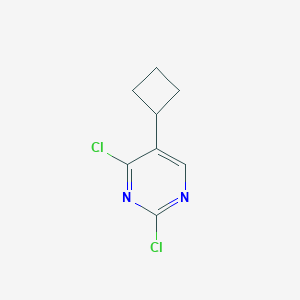

2,4-Dichloro-5-cyclobutylPyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Propriétés

IUPAC Name |

2,4-dichloro-5-cyclobutylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-6(5-2-1-3-5)4-11-8(10)12-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEUCNRJTBHZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-cyclobutylPyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-5-cyclobutylPyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,4-Dichloro-5-cyclobutylPyrimidine has the molecular formula . It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure contributes to its diverse chemical reactivity and biological activity.

Pharmaceutical Applications

-

Antimicrobial Activity :

- The compound has been investigated for its antibacterial and antiviral properties. Studies have shown that pyrimidines can exhibit significant antimicrobial effects against various pathogens. For instance, derivatives of pyrimidine have been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

-

Anti-inflammatory Properties :

- This compound is also explored for its potential anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Therapeutic Uses :

Biological Research Applications

- Genetic Studies :

-

Drug Development :

- The compound's unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which can be further modified for enhanced pharmacological properties.

Agrochemical Applications

- Fungicidal Activity :

-

Agrochemical Production :

- The compound is utilized in the synthesis of agrochemicals aimed at enhancing agricultural productivity while managing pest populations effectively.

Data Summary Table

| Application Type | Activity Description | Key Findings/Remarks |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against MRSA (MIC: 15.62 - 31.25 μmol/L) |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic candidate for inflammatory diseases |

| Drug Development | Building block for complex heterocycles | Useful in synthesizing new pharmaceuticals |

| Fungicidal | Activity against fungal pathogens | Effective in crop protection applications |

Case Studies and Research Findings

- A study on the antimicrobial efficacy of various pyrimidine derivatives revealed that modifications in structure significantly affected their activity against MRSA strains, emphasizing the importance of chemical structure in biological effectiveness.

- Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives demonstrated their potential to inhibit pro-inflammatory cytokines, suggesting applications in chronic inflammatory conditions.

- In genetic research involving pyrimidine dimers, findings indicated that such compounds could enhance our understanding of DNA repair mechanisms and mutagenesis, providing insights into cancer biology .

Mécanisme D'action

The mechanism of action of 2,4-dichloro-5-cyclobutylPyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain enzymes and mediators involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and prostaglandin E2 (PGE2) .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-fluoropyrimidine

- 2,4-Dichloro-5-nitropyrimidine

- 2,4-Dichloro-5-methylpyrimidine

Comparison: 2,4-Dichloro-5-cyclobutylPyrimidine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Activité Biologique

2,4-Dichloro-5-cyclobutylpyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidines are known for their roles in various biochemical processes, including nucleic acid metabolism and enzyme interactions. This article explores the biological activity of this compound, focusing on its biochemical properties, molecular mechanisms, and potential applications in pharmacology.

Pyrimidine derivatives often exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific biochemical properties of this compound are not extensively documented; however, its structural similarity to other pyrimidines suggests it may share similar activities.

- Chemical Structure : The compound features a dichlorinated pyrimidine core with a cyclobutyl substituent, which may influence its interaction with biological targets.

- Interactions : As a pyrimidine derivative, it is hypothesized that this compound could interact with various enzymes and proteins involved in nucleic acid synthesis and repair mechanisms.

Molecular Mechanism

The biological activity of pyrimidines often involves their ability to participate in electrophilic aromatic substitution reactions. This property allows them to form stable complexes with biomolecules such as DNA and RNA.

- Electrophilic Aromatic Substitution : Pyrimidines can undergo reactions that lead to the formation of sigma-bonds with nucleophiles. This mechanism is essential for their role in cellular processes such as transcription and replication.

- Potential DNA Interaction : Given the structural characteristics of this compound, it may act as an alkylating agent or groove binder, potentially leading to DNA damage or modulation of gene expression .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. For instance:

- Cell Proliferation Inhibition : Some pyrimidines have demonstrated the ability to inhibit cell proliferation in leukemia cell lines. It is suggested that modifications at the N5 position can enhance this activity while reducing toxicity .

- Mechanisms of Action : The potential mechanisms include interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.

Case Studies

- Pyrimidine Analog Studies :

- DNA Interaction Studies :

Data Table: Biological Activities of Pyrimidines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.